molecular formula C14H27N3O2 B11848498 Tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate CAS No. 883547-17-9

Tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate

Cat. No.: B11848498
CAS No.: 883547-17-9
M. Wt: 269.38 g/mol
InChI Key: GXTAKFVADADNOA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 3-(aminomethyl)azetidine substituent at the 4-position of the piperidine ring. The azetidine moiety, a four-membered saturated heterocycle, introduces conformational strain, while the aminomethyl group provides a reactive handle for further functionalization. This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, enzyme modulators, and receptor-targeting agents due to its balanced rigidity and reactivity .

Properties

CAS No.

883547-17-9

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl 4-[3-(aminomethyl)azetidin-1-yl]piperidine-1-carboxylate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-6-4-12(5-7-16)17-9-11(8-15)10-17/h11-12H,4-10,15H2,1-3H3

InChI Key

GXTAKFVADADNOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(C2)CN

Origin of Product

United States

Preparation Methods

Boc-Protected Piperidine Intermediate Formation

The synthesis often begins with tert-butyl 4-oxopiperidine-1-carboxylate, which is reduced to tert-butyl 4-hydroxypiperidine-1-carboxylate using NaBH₄ in methanol. Subsequent functionalization involves converting the hydroxyl group to a leaving group (e.g., bromide) for nucleophilic substitution with azetidine derivatives.

Example Protocol:

  • Bromination:

    • React tert-butyl 3-bromoazetidine-1-carboxylate with 5-bromopyridin-3-ol in DMF using K₂CO₃ at 60°C (yield: 100%).

  • Coupling:

    • Combine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate under EDCI/HOBt conditions in DMF to form the target compound.

Azetidine-Piperidine Coupling via Nucleophilic Substitution

A common approach involves reacting Boc-protected piperidine with azetidine precursors.

Method from Patent CN106432056A:

  • Racemic Resolution:

    • Use D-phenylglycine (D-PG) derivatives as resolving agents in ethanol/water (1:15–20 v/v).

    • Adjust pH to 8–10 post-hydrolysis to isolate enantiomerically pure (3S)-3-(4-aminophenyl)piperidine-1-tert-butyl carboxylate (yield: >90%).

  • Aminomethylation:

    • Introduce the azetidine moiety via Mitsunobu reaction or SN2 displacement using tert-butyl 3-(bromomethyl)azetidine-1-carboxylate.

Reductive Amination Approach

For direct coupling of azetidine and piperidine fragments, reductive amination is employed:

  • Intermediate Preparation:

    • Synthesize tert-butyl 3-(aminomethyl)azetidine-1-carboxylate by reducing tert-butyl 3-cyanoazetidine-1-carboxylate with LiAlH₄.

  • Coupling:

    • React with tert-butyl 4-oxopiperidine-1-carboxylate using NaBH(OAc)₃ in dichloromethane (yield: 67–73%).

Industrial-Scale Optimization

Solvent and Catalyst Systems

  • Solvents: DMF, THF, and ethanol are preferred for their ability to dissolve both polar and non-polar intermediates.

  • Catalysts: Silica-bound DPP-palladium minimizes Pd contamination in Suzuki couplings.

Purification Techniques

  • Column Chromatography: Use gradients of EtOAc/hexane (0–50%) or MeOH/DCM (5%).

  • Crystallization: Slow cooling of hexane solutions at 5–10°C enhances purity.

Comparative Analysis of Methods

MethodKey StepsYieldPurityScalability
Nucleophilic SubstitutionBromination, coupling100%>95%High
Reductive AminationCyano reduction, reductive amination67–73%90%Moderate
Racemic ResolutionChiral resolution, hydrolysis>90%99%Industrial

Challenges and Solutions

  • Enantiomeric Purity: Use of D-PG derivatives ensures >99% enantiomeric excess.

  • Byproduct Formation: Optimized solvent ratios (e.g., ethanol/water 1:15) reduce impurities.

  • Cost Efficiency: Recyclable resolving agents (e.g., D-PG) lower production costs.

Recent Advances

  • Continuous Flow Synthesis: Reduces reaction times and improves yield consistency.

  • Green Chemistry: Substitution of DMF with cyclopentyl methyl ether (CPME) in coupling reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the piperidine ring, potentially leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce saturated derivatives of the original compound.

Scientific Research Applications

Tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in the study of enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-(aminomethyl)azetidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The azetidine and piperidine rings provide structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl 4-(3-(aminomethyl)azetidin-1-YL)piperidine-1-carboxylate can be contextualized by comparing it with analogous piperidine derivatives. Below is a detailed analysis:

Structural Features and Substituent Diversity

Compound Name Substituent on Piperidine Key Features Implications Reference
This compound 3-(Aminomethyl)azetidin-1-yl Azetidine ring, aminomethyl group Conformational strain, H-bonding potential
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Aminomethyl Linear aminoalkyl chain Flexibility, ease of synthesis
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino Aromatic, electron-withdrawing groups Potential nitro reduction pathways
tert-Butyl 4-(2-(aminomethyl)-1H-benzimidazol-1-yl)piperidine-1-carboxylate Benzimidazole, aminomethyl Aromatic heterocycle π-π interactions, rigidity
tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate 3-Fluorobenzyl, aminomethyl Bulky aromatic substituent Enhanced lipophilicity, steric hindrance

Functional Group Analysis

  • Azetidine vs. However, this rigidity may reduce solubility compared to linear chains.
  • Aromatic vs. Heterocyclic Substituents: Compounds with aromatic groups (e.g., 3-chloro-2-nitroanilino in ) or benzimidazole () engage in π-π stacking interactions, advantageous for targeting hydrophobic enzyme pockets. In contrast, the azetidine’s smaller size may improve metabolic stability .
  • The azetidine’s strain and aminomethyl group balance reactivity and steric demands .

Q & A

How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthetic routes often involve coupling reactions between tert-butyl piperidine derivatives and azetidine-containing precursors. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate can react with activated azetidine intermediates using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Optimize reaction time, temperature, and stoichiometry, and monitor progress via thin-layer chromatography (TLC) to minimize side products . Purification via column chromatography or recrystallization enhances purity.

What analytical techniques confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups and stereochemistry (e.g., azetidine and piperidine ring protons at δ 1.4–3.5 ppm) .
  • FT-IR : Confirms NH (3300–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z ~325) .
  • SFC (Supercritical Fluid Chromatography) : Assesses enantiomeric purity (>90% ee) for chiral centers .

What safety protocols are essential for handling this compound?

Methodological Answer:
Despite no GHS classification, wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C . Emergency protocols include eye rinsing with water for 15 minutes and immediate medical consultation for ingestion .

How can the compound’s biological mechanism of action be studied?

Methodological Answer:

  • Biochemical Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry .
  • Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) or antimicrobial activity (MIC determination) .

How does the azetidine substitution pattern influence reactivity compared to analogs?

Methodological Answer:
The aminomethyl group on azetidine enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides). Compared to hydroxymethyl analogs ( ), the amino group facilitates Schiff base formation or reductive amination, broadening derivatization potential . Steric effects from the tert-butyl group may slow reactions at the piperidine nitrogen .

What side reactions occur during synthesis, and how are they mitigated?

Methodological Answer:
Common issues include:

  • Over-alkylation : Control stoichiometry (1:1 molar ratio of reactants) .
  • Oxidation of amines : Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Byproduct formation : Employ scavengers (e.g., polymer-bound isocyanate for excess DCC) .

What in vitro assays evaluate therapeutic potential?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
  • Anticancer : Cell viability assays (e.g., CCK-8) on cancer lines (HeLa, MCF-7) .
  • Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., trypsin with Boc-Gln-Ala-Arg-AMC) .

Which functional groups are most reactive for SAR studies?

Methodological Answer:

  • Aminomethyl group : Reacts with aldehydes (Schiff bases) or acyl chlorides (amidation) .
  • Piperidine tert-butyl ester : Hydrolyzes to free amines under acidic conditions (HCl/dioxane) for further functionalization .
  • Azetidine ring : Susceptible to ring-opening via strong nucleophiles (e.g., thiols) .

How is X-ray crystallography applied to study molecular conformation?

Methodological Answer:
Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect diffraction data using a synchrotron source (λ = 0.9–1.5 Å). Refine structures with SHELXL, analyzing bond angles and torsional strain in the azetidine-piperidine system .

How should researchers resolve contradictions in reported data?

Methodological Answer:

  • Reproducibility : Replicate experiments under identical conditions (solvent, temperature) .
  • Analytical Cross-Validation : Compare NMR, HPLC, and HRMS data across labs .
  • Meta-Analysis : Review patents (e.g., EP 3 590 938) and peer-reviewed journals for consensus on synthetic yields or bioactivity .

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